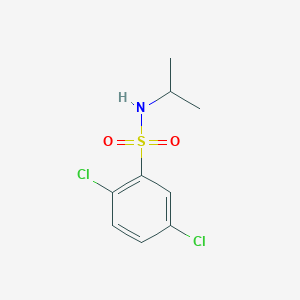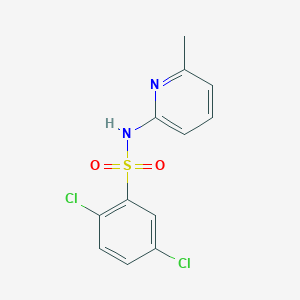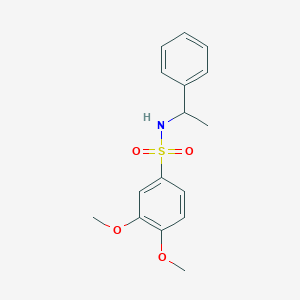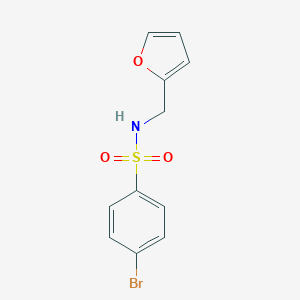![molecular formula C15H23NO2S B273548 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound that is commonly used in scientific research. It is a piperidine derivative that is known for its ability to selectively inhibit certain enzymes, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine involves the binding of the compound to the active site of the enzyme it is targeting. In the case of GSK-3β, the compound binds to the ATP-binding site of the enzyme, preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific compound being used.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme being targeted. In the case of GSK-3β, inhibition of this enzyme has been shown to have various effects on cellular processes such as glucose metabolism, gene expression, and cell signaling. Additionally, inhibition of GSK-3β has been shown to have potential therapeutic effects in diseases such as Alzheimer's and bipolar disorder.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine in lab experiments is its ability to selectively inhibit certain enzymes. This allows researchers to study the effects of specific enzymes on various biological processes. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of using this compound is that it may not be effective in inhibiting all enzymes, and researchers must carefully select the appropriate compound for their specific research needs.
Direcciones Futuras
There are many potential future directions for research involving 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine. One area of research is the development of new compounds that can selectively inhibit other enzymes involved in various biological processes. Additionally, researchers may investigate the potential therapeutic effects of inhibiting other enzymes using compounds similar to this compound. Finally, researchers may investigate the potential use of this compound in combination with other drugs to treat various diseases.
Métodos De Síntesis
The synthesis of 1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine is commonly used in scientific research as a tool to selectively inhibit certain enzymes. It has been shown to be particularly effective in inhibiting the enzyme GSK-3β, which is involved in various biological processes such as cell signaling, metabolism, and gene expression. By inhibiting GSK-3β, researchers can study the effects of this enzyme on various biological processes and potentially develop new treatments for diseases such as Alzheimer's and bipolar disorder.
Propiedades
Fórmula molecular |
C15H23NO2S |
|---|---|
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)sulfonyl-3,5-dimethylpiperidine |
InChI |
InChI=1S/C15H23NO2S/c1-11-5-6-15(14(4)8-11)19(17,18)16-9-12(2)7-13(3)10-16/h5-6,8,12-13H,7,9-10H2,1-4H3 |
Clave InChI |
UWVDKTIAPZLACN-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)C)C)C |
SMILES canónico |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=C(C=C2)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Acetyl-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B273465.png)







![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)
![2-[1,3-Benzodioxol-5-yl(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B273492.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)(4-hydroxy-3-methoxyphenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B273493.png)


